![molecular formula C13H14N6O2S B2414752 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1021208-21-8](/img/structure/B2414752.png)
4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidine derivatives. This compound has garnered significant interest in the field of medicinal chemistry due to its potential as a therapeutic agent, particularly in cancer treatment. The unique structure of this compound allows it to interact with specific molecular targets, making it a promising candidate for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Pyrazolopyrimidine Core: The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol.
Introduction of Aminoethyl Group: The pyrazolopyrimidine core is then reacted with an appropriate aminoethylating agent under controlled conditions to introduce the aminoethyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
化学反应分析
Types of Reactions
4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
科学研究应用
Anticancer Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activities. Studies have shown that compounds with this scaffold can inhibit the proliferation of various cancer cell lines.
Case Studies
- Inhibition of Tumor Cell Lines : A study reported that a related compound with a pyrazolo[3,4-d]pyrimidine structure exhibited high inhibitory activity against multiple tumor cell lines. Specifically, it showed an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control, doxorubicin (IC50 = 9.20 µM) . This suggests that compounds like 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide could be developed as novel anticancer agents.
- Epidermal Growth Factor Receptor Inhibition : Another study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives designed to act as epidermal growth factor receptor inhibitors (EGFRIs). Among these, compound 12b demonstrated potent anti-proliferative activities with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. It also exhibited strong kinase inhibitory activity against wild-type EGFR (IC50 = 0.016 µM) and mutant EGFR (IC50 = 0.236 µM) . This indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can yield effective EGFR inhibitors.
- Cyclin-dependent Kinase Inhibition : The inhibition of cyclin-dependent kinases (CDKs) is another promising avenue for cancer treatment. A recent investigation synthesized a series of pyrazolo[3,4-d]pyrimidines targeting CDK2, resulting in significant growth inhibition across various cancer cell lines. The study highlighted that these compounds could selectively target tumor cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .
Structure-Activity Relationships
The structure-activity relationship (SAR) studies are essential for understanding how modifications to the chemical structure influence biological activity.
Key Findings
- The presence of the pyrazolo[3,4-d]pyrimidine scaffold is critical for maintaining anticancer activity.
- Substituents on the aromatic ring can enhance or diminish activity; for instance, variations in linker lengths and functional groups have been systematically explored to optimize potency and selectivity against specific targets.
- Flow cytometric analyses have indicated that these compounds can induce apoptosis in cancer cells by affecting key regulatory proteins involved in cell cycle progression and survival pathways .
Summary Table of Research Findings
Compound | Target | IC50 Value (µM) | Cell Line |
---|---|---|---|
1a | Tumor Cells | 2.24 | A549 |
12b | EGFR | 0.016 (WT), 0.236 (T790M) | A549, HCT-116 |
CDK2 Inhibitors | CDK2 | Varies | Various |
作用机制
The primary mechanism of action of 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These derivatives also target CDK2 and have been studied for their anticancer properties.
Uniqueness
4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide stands out due to its specific structural modifications that enhance its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to other similar compounds, with superior cytotoxic activities against various cancer cell lines .
生物活性
The compound 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention for its diverse biological activities, particularly in the context of cancer and other diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structure and Synthesis
The molecular structure of this compound features a pyrazolo[3,4-d]pyrimidine core linked to an ethylamine side chain and a benzenesulfonamide moiety. This structural configuration is pivotal for its biological activity.
Synthesis : The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the target compound. Various synthetic routes have been explored, including those that leverage green chemistry principles to enhance yield and reduce environmental impact .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Many derivatives act as inhibitors of key kinases involved in cancer progression (e.g., EGFR, JAK1, JAK2). For instance, compounds structurally related to this compound have demonstrated significant inhibition against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines .
- Pro-apoptotic Activity : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells. This is particularly relevant in the context of chemoresistance observed in various cancers .
Antimicrobial and Anti-inflammatory Effects
Beyond its anticancer properties, there is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Some studies indicate that these compounds can inhibit bacterial growth and may be effective against resistant strains . The sulfonamide group is often linked to antibacterial properties.
- Anti-inflammatory Effects : Research has shown that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Anticancer Evaluation
In a recent study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest, significant cytotoxic effects were observed against several cancer cell lines. The study employed MTT assays to assess cell viability post-treatment. Results indicated that concentrations as low as 5 µM resulted in over 50% reduction in cell viability for MCF7 cells .
Case Study 2: In Vivo Studies
In vivo studies utilizing mouse models have demonstrated that compounds similar to this compound can significantly reduce tumor size compared to controls. These findings suggest potential for further development into therapeutic agents .
Data Summary Table
属性
IUPAC Name |
4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c14-22(20,21)10-3-1-9(2-4-10)5-6-15-12-11-7-18-19-13(11)17-8-16-12/h1-4,7-8H,5-6H2,(H2,14,20,21)(H2,15,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGCHMDWVXNVFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。